Cephaloridine

Description

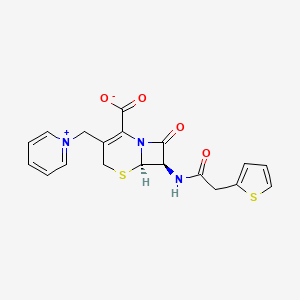

Cephaloridine or cefaloridine is a first generation semisynthetic cephalosporin. It is derived from cephalosporin C and is a zwitterion at physiological pH.

This compound is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A cephalosporin antibiotic.

See also: Cephalexin (related); Ceftazidime (narrower); Cefazolin (related) ... View More ...

Propriétés

IUPAC Name |

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTQZXZIADLWOZ-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022782 | |

| Record name | Cephaloridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

No data | |

| Record name | CEPHALORIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, PRACTICALLY INSOL IN MOST ORG SOLVENTS, In water, >2.0X10+4 at 21 °C | |

| Record name | CEPHALORIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

50-59-9 | |

| Record name | Cephaloridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaloridine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaloridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephaloridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaloridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALORIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ1VC61HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALORIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Historical and Technical Overview of Cephaloridine: From Discovery to Clinical Application and Nephrotoxicity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical perspective on the discovery and development of Cephaloridine, a first-generation cephalosporin. The document details its synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic properties, and the pivotal challenge of its associated nephrotoxicity. Quantitative data are presented in structured tables, and key experimental methodologies are outlined. Visual diagrams generated using Graphviz illustrate critical pathways and workflows to facilitate a deeper understanding of this historically significant antibiotic.

A Journey Through Time: The Discovery and Development of Cephalosporins and this compound

The story of this compound is intrinsically linked to the broader discovery of cephalosporins, a class of β-lactam antibiotics. The journey began in 1945 when the Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), from a sewage outfall in Sardinia.[1][2][3][4][5] Brotzu observed that this fungus produced substances with antibacterial activity.[1][2]

Following this initial discovery, the baton was passed to a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, including Sir Edward Abraham and Guy Newton, who had been instrumental in the development of penicillin.[2][6][7][8] Their work led to the isolation of three principal antibiotic substances from Brotzu's fungal cultures: Cephalosporin P, Cephalosporin N, and, most importantly, Cephalosporin C, discovered in 1953.[2][9] Cephalosporin C, while possessing only modest antibacterial potency, was found to be resistant to penicillinase, an enzyme that inactivates penicillin, making it a promising lead compound.[2][6]

The crucial next step was the isolation of the core of the Cephalosporin C molecule, 7-aminocephalosporanic acid (7-ACA), in 1962.[10][11] This achievement opened the door to the creation of numerous semi-synthetic cephalosporins with improved antibacterial activity and pharmacological properties.[10][12] By modifying the side chains of 7-ACA, researchers could tailor the antibiotics for greater efficacy and a broader spectrum of activity.[12]

This compound, a first-generation cephalosporin, was synthesized in 1962 by scientists at Glaxo Group Research.[13] It was introduced into clinical practice shortly thereafter and was briefly popular due to its good tolerability upon intramuscular injection and its ability to achieve higher and more sustained blood levels than its contemporary, cephalothin.[10][14] However, its clinical use in humans rapidly declined with the advent of second-generation cephalosporins in the 1970s and a growing understanding of its significant dose-dependent nephrotoxicity.[10][15] Today, its use is primarily confined to veterinary medicine.[10][16]

Synthesis of this compound

This compound is a semi-synthetic derivative of Cephalosporin C.[17][18] The synthesis involves the modification of the 7-aminocephalosporanic acid (7-ACA) nucleus.[11] A common synthetic route involves the reaction of 7-ACA with 2-thiopheneacetyl chloride to form cephalothin, which is then further reacted with pyridine.[18][19] This process results in the displacement of the acetoxy group at the 3-position of the cephem nucleus with a pyridinium group, yielding this compound.[10]

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[16][18][20] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[18][20] Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity.

By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains.[18][20] This disruption of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[14][18][20]

Antibacterial Spectrum

This compound is a broad-spectrum, first-generation cephalosporin with activity against a range of Gram-positive and Gram-negative bacteria.[18][19] Its activity is generally comparable to that of cephalothin.[19][21]

Table 1: In Vitro Activity of this compound (MIC in µg/mL)

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (penicillin-sensitive) | 0.05 - 1 | 0.1 | 0.25 |

| Staphylococcus aureus (penicillin-resistant) | 0.05 - 1 | 0.25 | 1 |

| Streptococcus pyogenes | 0.05 - 0.5 | 0.05 | 0.1 |

| Streptococcus pneumoniae | 0.05 - 0.5 | 0.1 | 0.25 |

| Escherichia coli | 1 - >100 | 8 | 32 |

| Klebsiella pneumoniae | 1 - 50 | 4 | 16 |

| Proteus mirabilis | 2 - 50 | 8 | 32 |

| Haemophilus influenzae | 1 - 12.5 | 3.1 | 6.2 |

| Salmonella spp. | 0.5 - 5 | 1 | 2 |

| Shigella spp. | 0.5 - 5 | 1 | 2.5 |

Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented here are a summary from various sources for illustrative purposes.

Pharmacokinetics

This compound is poorly absorbed after oral administration and therefore must be administered parenterally, typically via intramuscular or intravenous injection.[16][19]

Table 2: Pharmacokinetic Parameters of this compound in Humans with Normal Renal Function

| Parameter | Value | Reference(s) |

| Route of Administration | Intramuscular (IM), Intravenous (IV) | [16][19] |

| Bioavailability (Oral) | Poor | [16] |

| Peak Plasma Concentration (1g IM) | 15 - 30 µg/mL | [19] |

| Time to Peak Plasma Concentration | ~30 minutes | [19] |

| Serum Half-life | 1.1 - 1.63 hours | [18][20][21] |

| Protein Binding | 10 - 31% | [2][10][16][19] |

| Volume of Distribution | 16 - 21.1 L | [14][18] |

| Primary Route of Excretion | Renal | [17][18] |

| Renal Clearance | 125 - 194 mL/min/1.73m² | [18][21] |

| Urinary Excretion (unchanged) | ~75% of administered dose | [19] |

The Challenge of Nephrotoxicity

The most significant limitation of this compound is its dose-dependent nephrotoxicity, which manifests as acute tubular necrosis.[10][22][23] This toxicity is a key reason for its diminished use in humans.[10]

The proposed mechanism for this compound-induced nephrotoxicity involves its active transport into the proximal tubular cells of the kidney via the organic anion transporter 1 (OAT1).[18][23] Due to its zwitterionic nature, with a positively charged pyridinium ring, its efflux from the tubular cells back into the lumen is inhibited.[18] This leads to an accumulation of the drug within these cells to toxic concentrations.[18][23]

High intracellular concentrations of this compound are thought to induce oxidative stress, leading to lipid peroxidation and damage to cellular membranes and mitochondria.[10][18][23] This ultimately results in cell death and the observed tubular necrosis.[23]

Table 3: this compound-Induced Nephrotoxicity in Animal Models

| Animal Model | Dose | Route of Administration | Observed Effects | Reference(s) |

| Rabbit | 200 mg/kg (single dose) | Intravenous | Renal tubular necrosis | [1] |

| Rabbit | 300 mg/kg (single dose) | Intravenous | Significant elevation in BUN, serum creatinine, and urinary NAG | [24] |

| Rat | 250 mg/kg/day for 28 days | - | Tubular injury in some animals | [1] |

| Rat | 2200 mg/kg/day for 5 days | - | Massive tubular necrosis | [1] |

| Rat (Fischer 344) | 600 mg/kg (single dose) | Intravenous | Mild proximal tubular necrosis and slight renal dysfunction | [4][7] |

| Rat | 1 g/kg | Intravenous | Renal proximal tubular injury (less severe with saline co-administration) | [5] |

Experimental Protocols

Synthesis of this compound from Cephalothin

This protocol is a generalized representation based on described chemical syntheses.[10][19]

-

Reaction Setup: In a suitable reaction vessel, dissolve Cephalothin in an aqueous solution.

-

Addition of Reagents: Add pyridine, a thiocyanate salt (e.g., potassium thiocyanate), and a weak acid such as phosphoric acid to the solution.

-

Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Precipitation: After the reaction is complete, cool the mixture and dilute it with water. Adjust the pH of the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound thiocyanate salt.

-

Purification: Collect the precipitate by filtration and wash it with cold water. The salt can be further purified by recrystallization.

-

Conversion to Zwitterion: Convert the purified this compound thiocyanate salt to the zwitterionic form (this compound) by adjusting the pH of a solution of the salt or by using an ion-exchange resin.

-

Isolation and Drying: Isolate the final this compound product by filtration and dry it under vacuum.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This is a standardized method for determining the susceptibility of bacteria to antibiotics.[12][13][19][25][26]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard) in a sterile broth or saline solution.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth.

-

Disk Application: Aseptically apply a paper disk impregnated with a standard concentration of this compound to the surface of the agar.

-

Incubation: Invert the plate and incubate it at 35-37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no bacterial growth around the antibiotic disk in millimeters.

-

Interpretation: Compare the measured zone diameter to a standardized chart (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antibiotic.[3][22][23][24][27]

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Controls: Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Animal Model of this compound-Induced Nephrotoxicity

This protocol is a composite based on studies in rabbits and rats.[1][7][11][17][28]

-

Animal Selection and Acclimatization: Select healthy adult animals (e.g., New Zealand white rabbits or Sprague-Dawley rats) and allow them to acclimatize to the laboratory conditions for at least one week.

-

Baseline Data Collection: Collect baseline blood and urine samples to measure parameters such as serum creatinine, blood urea nitrogen (BUN), and urinary protein levels.

-

Drug Administration: Administer a nephrotoxic dose of this compound (e.g., 200-300 mg/kg for rabbits, 600-2200 mg/kg for rats) via an appropriate route (e.g., intravenous or intraperitoneal injection). A control group should receive a vehicle (e.g., saline).

-

Monitoring and Sample Collection: Monitor the animals for clinical signs of toxicity. Collect blood and urine samples at specific time points after drug administration (e.g., 24, 48, and 72 hours).

-

Biochemical Analysis: Analyze the blood and urine samples for markers of renal function, including serum creatinine, BUN, and urinary enzymes (e.g., N-acetyl-β-D-glucosaminidase - NAG).

-

Histopathological Examination: At the end of the study period, euthanize the animals and collect the kidneys for histopathological examination. Fix the kidney tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) to assess for tubular necrosis, cellular casts, and other signs of renal damage.

Conclusion

This compound holds a significant place in the history of antibiotics as one of the first semi-synthetic cephalosporins to see widespread clinical use. Its development from the initial discovery of Cephalosporium acremonium highlights a pivotal era in antimicrobial research. While its clinical utility in humans has been largely superseded by newer agents with improved safety profiles, the study of this compound has provided invaluable insights into the structure-activity relationships of cephalosporins and, critically, the mechanisms of drug-induced nephrotoxicity. The knowledge gained from the challenges posed by this compound continues to inform the development of safer and more effective antibiotics today.

References

- 1. Comparison of the chemotherapeutic and pharmacodynamic activities of cephradine, cephalothin, and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical mechanisms of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. 7-ACA - Wikipedia [en.wikipedia.org]

- 5. Relieving effect of saline on this compound nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of cefdinir (FK 482, PD 134393, CI-983): a new orally active cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the in vitro activity of several cephalosporin antibiotics against gram-negative and gram-positive bacteria resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nephrotoxicity due to this compound: a light- and electron-microscopic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Antistaphylococcal activity of cefdinir, a new oral third-generation cephalosporin, alone and in combination with other antibiotics, at supra- and sub-MIC levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histological and Immunohistochemical Basis of the Effect of Aminoguanidine on Renal Changes Associated with Hemorrhagic Shock in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The nephrotoxicity and histology of this compound and its polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nephrotoxicity of this compound in newborn rabbits: role of the renal anionic transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The in vitro activity of this compound. Spectrum, routine sensitivity tests, cross-resistance and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. asm.org [asm.org]

- 20. This compound | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. goldbio.com [goldbio.com]

- 23. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 24. Disk diffusion susceptibility testing and broth microdilution quality control guidelines for BMY-28100, a new orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. goldbio.com [goldbio.com]

- 26. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 27. youtube.com [youtube.com]

- 28. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

Synthesis of Cephaloridine from 7-Aminocephalosporanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Cephaloridine, a first-generation semisynthetic cephalosporin antibiotic, from the core molecular structure, 7-aminocephalosporanic acid (7-ACA). This compound is notable for its zwitterionic nature and has been primarily used in veterinary medicine.[1] The synthesis is a well-established multi-step process involving the acylation of 7-ACA followed by the introduction of a pyridinium ring.

I. Overall Synthesis Pathway

The conversion of 7-aminocephalosporanic acid (7-ACA) to this compound is primarily a two-step process. The first step involves the acylation of the amino group at the C-7 position of the 7-ACA nucleus with a thiophene acetyl derivative to form the intermediate, 7-(2-thienylacetamido)cephalosporanic acid, commonly known as Cephalothin.[2][3] The second key step is a nucleophilic substitution reaction where the acetoxy group at the C-3 position is displaced by pyridine, leading to the formation of this compound.[1][2]

II. Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound from 7-ACA.

Step 1: Synthesis of 7-(2-thienylacetamido)cephalosporanic acid (Cephalothin)

This procedure involves the acylation of the primary amine of 7-ACA.

Methodology:

-

Suspend 2.72 g of 7-aminocephalosporanic acid (7-ACA) in 60 ml of methylene chloride.[1]

-

Add 2.2 g of triethylamine to the suspension.[1]

-

Cool the mixture to -40°C.[1]

-

Introduce 21 ml of a 1.1 molar solution of ethylene chloroboronate in methylene chloride.[1]

-

Warm the mixture to -10°C and add 1.9 g of 2-thienylacetic acid chloride.[1]

-

Maintain stirring for 2 hours at 0°C.[1]

-

Quench the reaction by adding 40 ml of water. After phase separation, treat the organic phase with a sodium bicarbonate solution to maintain a constant pH of 7.5.[1]

-

Separate the aqueous phase and wash it with 50 ml of methylene chloride.[1]

-

Treat the aqueous phase with decolorizing carbon.[1]

-

After filtration, add 65 ml of acetone to the filtrate and acidify to pH 2.[1]

-

Allow the product to crystallize at +5°C for 2 hours.[1]

-

Collect the crystals by filtration, wash with water and acetone, and dry under vacuum at 40°C to yield 7-(2-thienylacetamido)cephalosporanic acid.[1]

Step 2: Synthesis of this compound from 7-(2-thienylacetamido)cephalosporanic acid

This step involves the nucleophilic displacement of the acetoxy group by pyridine.

Methodology:

-

Suspend 7.0 g of 7-(2-thienylacetamido)cephalosporanic acid in 60 ml of water.

-

Add 7 ml of pyridine and stir until all the acid dissolves. The resulting solution should have a pH of approximately 5.9.

-

Maintain the solution at 35°C for 3 days.

-

Filter the solution and perform extractions with methylene chloride (4 x 60 ml).

-

Back-extract the combined methylene chloride extracts with a small volume of water.

-

Percolate the total aqueous solution through a Dowex 1 x 8 resin column (acetate form) at pH 4.3.[2]

-

Wash the column with water until the optical rotation of the eluate is zero.[2]

-

Freeze-dry the eluate to obtain a white solid.[2]

-

Dissolve the solid in a minimum volume of methanol. The this compound product will crystallize upon standing.[2]

Alternative Conditions: An alternative method involves heating an aqueous mixture of Cephalothin, thiocyanate, pyridine, and phosphoric acid for several hours. Upon cooling, dilution with water, and pH adjustment, the this compound thiocyanate salt precipitates, which can then be purified and converted to this compound using an ion-exchange resin.[2]

III. Data Presentation

The following tables summarize key quantitative data related to the synthesis process.

| Parameter | Value | Reference |

| Yield of 7-(2-thienylacetamido)cephalosporanic acid | 71% (from a related procedure) | [2] |

| Melting Point of 7-(2-thienylacetamido)cephalosporanic acid | 150°C to 157°C (decomposes) | [2] |

| Final Yield of this compound (betaine form) | 52% |

Table 1: Yield and Physical Properties of the Intermediate and Final Product.

| Reagent | Quantity (Step 1) | Quantity (Step 2) |

| 7-Aminocephalosporanic Acid (7-ACA) | 2.72 g | - |

| Methylene Chloride | 60 ml (+ 50 ml for washing) | 4 x 60 ml (for extraction) |

| Triethylamine | 2.2 g | - |

| 2-Thienylacetic acid chloride | 1.9 g | - |

| 7-(2-thienylacetamido)cephalosporanic acid | - | 7.0 g |

| Pyridine | - | 7 ml |

| Water | 40 ml (+ washing) | 60 ml |

Table 2: Summary of Reagent Quantities for a Typical Laboratory-Scale Synthesis.

IV. Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] This process is crucial for maintaining the structural integrity of the bacterium.

The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2][4]

-

Inhibition of Transpeptidation: PBPs are responsible for the final step in peptidoglycan synthesis, which involves cross-linking peptide chains. By inactivating PBPs, this compound blocks this transpeptidation process.[5][6]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[2] This loss of structural integrity leads to cell lysis and ultimately, bacterial death.[2][4]

V. Conclusion

The synthesis of this compound from 7-aminocephalosporanic acid is a robust and well-documented process. It relies on fundamental organic chemistry principles, including acylation and nucleophilic substitution. The purification of the final zwitterionic product is effectively achieved through techniques like ion-exchange chromatography. Understanding these synthetic pathways is crucial for the development of new cephalosporin derivatives and for process optimization in pharmaceutical manufacturing. Although its clinical use in humans has declined due to nephrotoxicity, the study of its synthesis and mechanism remains relevant in the broader context of antibiotic research and development.[2][7]

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 7-[7-(2-thienylacetamido)-cephalosporanamido]cephalosporanic and 6-[7-(2-thienylacetamido)cephalosporanamido]-penicillanic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The l,d-transpeptidation pathway is inhibited by antibiotics of the β-lactam class in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical mechanisms of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Clinical Efficacy of Cephaloridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical and laboratory studies that established the efficacy profile of Cephaloridine, a first-generation semisynthetic cephalosporin. This compound was notable for its broad spectrum of activity but also for its significant dose-dependent nephrotoxicity, which ultimately limited its clinical use.[1][2] This document synthesizes data from foundational studies, detailing its antimicrobial properties, clinical outcomes, pharmacokinetic profile, and the biochemical mechanisms underlying its adverse effects.

Antibacterial Mechanism of Action

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[3] The core mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan assembly.[3] This inactivation prevents the cross-linkage of peptidoglycan chains, compromising the structural integrity of the cell wall and leading to cell lysis.[3]

Early Clinical Efficacy

Initial clinical trials in the 1960s demonstrated this compound's effectiveness against a range of infections, particularly those caused by Gram-positive and select Gram-negative organisms.[4][5][6] It was used to treat urinary tract infections, lower respiratory tract infections like pneumococcal pneumonia, and various staphylococcal and streptococcal infections.[6]

Key Clinical Trial Data

A notable early study evaluated this compound in 30 patients, including 19 with moderate to severe renal impairment.[4][5] The findings from this trial are summarized below.

| Indication | Pathogen(s) | Patient Cohort | Outcome | Citation |

| Various Infections | Staphylococcus pyogenes | Part of 30-patient study | Infection Eradicated | [4][5] |

| Urinary Tract Infections | Escherichia coli or Aerobacter aerogenes (single species) | Part of 30-patient study | Infection Eradicated | [4][5] |

| Urinary Tract Infections | Mixed bacterial species | Part of 30-patient study | Treatment Failed | [4][5] |

| Generalized Pustular Psoriasis (GPP) | Staphylococcus aureus (coagulase-positive) | 7 patients | 6 of 7 patients successfully treated (with cloxacillin) | [1] |

In Vitro Spectrum of Activity

Laboratory studies confirmed this compound's broad-spectrum activity. It was shown to be effective against penicillin-sensitive and penicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, Escherichia coli, and Klebsiella.[6][7][8]

| Bacterial Species | In Vitro Susceptibility |

| Staphylococcus aureus (penicillinase-producing) | Susceptible[8] |

| Staphylococcus pyogenes | Susceptible[4][5] |

| Streptococcus pneumoniae | Susceptible[6][7] |

| Bacillus subtilis | Susceptible[6] |

| Escherichia coli | Susceptible[7][8] |

| Klebsiella pneumoniae | Susceptible[7][8] |

| Proteus mirabilis | Susceptible[9] |

| Salmonella spp. | Susceptible[6][7] |

| Shigella spp. | Susceptible[6] |

Pharmacokinetics and Dosage

This compound is poorly absorbed after oral administration and was therefore administered via intramuscular or intravenous injection.[3][6]

| Parameter | Value | Citation |

| Administration | Intramuscular (IM) or Intravenous (IV) | [3] |

| Protein Binding | 10% to 20% | [3] |

| Peak Plasma Concentration (0.5 g IM dose) | ~15 µg/mL | [3] |

| Peak Plasma Concentration (1.0 g IM dose) | ~30 µg/mL | [3] |

| Peak Serum Concentration (in mice) | 83 µg/mL (within 30 min) | [8] |

| Excretion | ~75% of dose excreted unchanged in urine | [3] |

| Elimination Route | Primarily glomerular filtration | [3] |

| Typical Dosage (Respiratory Infections) | 2 g during attack phase, 1 g for maintenance | [10] |

Experimental Protocols

Protocol from a 1966 Clinical Efficacy Trial

This section outlines the methodology from a representative early clinical study of this compound.[4][5]

-

Patient Population : The study enrolled 30 selected patients with active bacterial infections. A significant subset of this group (19 patients) had moderate to severe impairment of renal function.[4][5]

-

Inclusion Criteria : Patients were selected based on infections caused by organisms suspected to be sensitive to this compound, such as Staphylococcus pyogenes and certain Gram-negative bacilli in urinary tract infections.[4][5]

-

Drug Administration and Dosage : this compound was administered parenterally. Dosing regimens were adjusted based on the patient's renal function to prevent accumulation.[4][5]

-

Monitoring and Endpoints : The primary endpoint was the bacteriological and clinical cure of the infection. This was assessed by follow-up cultures of relevant specimens (e.g., urine, blood) and observation of clinical signs and symptoms. Patients were also monitored for adverse effects, including superinfections.[4][5]

Mechanism of Nephrotoxicity

The clinical utility of this compound was severely hampered by its dose-dependent nephrotoxicity, which causes acute proximal tubular necrosis.[1][11] This toxicity is not a class effect for all early cephalosporins but is specific to this compound's chemical structure and interaction with renal transporters.[1][9]

The mechanism is initiated by the active transport of this compound from the blood into the proximal tubular cells of the kidney via the organic anion transporter 1 (OAT1).[6][11] Because this compound exists as a zwitterion, its efflux across the luminal membrane back into the tubular fluid is restricted.[6] This leads to a high intracellular accumulation of the drug.[6][11] The resulting high concentrations are believed to induce oxidative stress, characterized by the depletion of reduced glutathione and an increase in lipid peroxidation, ultimately leading to cell death and tubular necrosis.[11]

Conclusion

Early clinical and laboratory investigations established this compound as a potent, broad-spectrum antibiotic effective against many common pathogens of the era.[4][6][8] However, its therapeutic window was narrow due to a significant risk of severe, dose-dependent renal toxicity.[1][11] The unique mechanism of active transport into and subsequent accumulation within renal proximal tubular cells was a critical liability.[6] These findings were pivotal in guiding the development of subsequent generations of cephalosporins, which were designed to retain broad-spectrum efficacy while minimizing the potential for nephrotoxicity.[2][9]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The cephalosporins: activity and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Clinical Trial of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The in vitro activity of this compound. Spectrum, routine sensitivity tests, cross-resistance and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the chemotherapeutic and pharmacodynamic activities of cephradine, cephalothin, and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Studies of Cefazolin and Comparison with Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Biochemical mechanisms of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibiotic Spectrum of Cephaloridine against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaloridine, a first-generation cephalosporin antibiotic, has historically demonstrated a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, with a focus on quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in antibiotic research and development.

Introduction

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic derived from cephalosporin C.[1] Like other β-lactam antibiotics, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis. This guide delves into the specifics of its activity against key Gram-positive and Gram-negative pathogens, presents available quantitative data on its potency, and outlines the methodologies used to determine its antibiotic spectrum.

Antibiotic Spectrum of this compound

This compound exhibits a wide range of in vitro activity against numerous clinically relevant bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive and Gram-negative organisms. It is important to note that due to the vintage of this antibiotic, comprehensive MIC50 and MIC90 data from contemporary studies are limited. The presented data is compiled from various historical and recent sources.

Gram-Positive Bacteria

This compound has demonstrated potent activity against many Gram-positive cocci.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus (penicillin-sensitive) | 0.05 - 1 | Highly active. |

| Staphylococcus aureus (penicillin-resistant) | 0.05 - 1 | Activity is maintained against some penicillin-resistant strains.[2] |

| Streptococcus pyogenes | 0.05 - 1 | Potent activity against this common pathogen.[2] |

| Streptococcus pneumoniae | 0.05 - 1 | Demonstrates good in vitro efficacy.[2] |

| Corynebacterium diphtheriae | 0.05 - 1 | Susceptible within this concentration range.[2] |

| Clostridium septicum | 0.05 - 1 | Shows activity against this anaerobic species.[2] |

Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is more variable and is significantly influenced by the presence of β-lactamases.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Escherichia coli | Varies | Susceptibility is strain-dependent and influenced by growth rate.[3][4] |

| Klebsiella pneumoniae | Varies | Susceptibility can be limited by β-lactamase production. |

| Proteus mirabilis | Varies | Activity is variable among clinical isolates. |

| Salmonella spp. | Varies | Susceptibility is not consistently high. |

| Shigella spp. | Varies | Activity is variable. |

Mechanism of Action

This compound, as a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is primarily mediated through its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

The following diagram illustrates the mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

The in vitro antibacterial spectrum of this compound is determined using standardized susceptibility testing methods. The following are detailed protocols for two commonly employed methods: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.

Protocol:

-

Preparation of Antibiotic Solutions: A series of two-fold dilutions of this compound are prepared in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of a microtiter plate, containing the serially diluted antibiotic, is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

The following diagram outlines the workflow for the Broth Microdilution method.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium to determine the MIC.

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound incorporated into Mueller-Hinton Agar (MHA).

-

Inoculum Preparation: A standardized bacterial inoculum is prepared, typically to a concentration of 1 x 10^4 CFU per spot.

-

Inoculation: A multipoint inoculator is used to spot the bacterial suspension onto the surface of each agar plate. A growth control plate (no antibiotic) is also inoculated.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that inhibits the growth of the bacterium, defined as no more than one or two colonies or a faint haze.

Resistance Mechanisms

Bacterial resistance to this compound, as with other β-lactam antibiotics, is a significant clinical concern. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.

The following diagram illustrates the enzymatic inactivation of this compound by β-lactamase.

Conclusion

This compound possesses a valuable spectrum of activity against a range of Gram-positive and, to a lesser extent, Gram-negative bacteria. Understanding its in vitro potency, the methodologies for its evaluation, and the mechanisms of resistance are crucial for its appropriate application in research and for the development of new antibacterial agents. This guide provides a foundational resource for professionals in the field, summarizing key data and protocols to aid in their scientific endeavors.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sensitivity of Escherichia coli to this compound at different growth rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitivity of Escherichia coli to this compound at different growth rates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Cephaloridine for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Cephaloridine, a first-generation semisynthetic cephalosporin antibiotic.[1][2] The information presented herein is intended to support laboratory research and drug development activities by offering detailed data, experimental methodologies, and visual representations of key concepts.

General and Chemical Properties

This compound is a β-lactam antibiotic derived from cephalosporin C.[1][2] It is unique among cephalosporins as it exists as a zwitterion at physiological pH.[1][2][3]

| Property | Value |

| IUPAC Name | (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][4] |

| CAS Number | 50-59-9[1] |

| Chemical Formula | C19H17N3O4S2[1] |

| Molecular Weight | 415.5 g/mol [1] |

| Appearance | Crystals[1] |

Physicochemical Data

The following table summarizes key quantitative physicochemical properties of this compound crucial for laboratory handling and experimental design.

| Property | Value |

| Melting Point | 184°C[5] |

| pKa (Strongest Acidic) | 3.06[3] |

| pKa (at 25°C) | 3.2[5][6] |

| Water Solubility | >20 g/L at 21°C[5] |

| LogP | -1.70 at pH 2[1] |

| Optical Rotation | +47.7° (c = 1.25 in water)[5][6] |

| UV Maximum | 239, 252 nm (ε 15160, 13950)[6] |

Solubility and Stability

Understanding the solubility and stability of this compound is critical for the preparation and storage of stock solutions and experimental samples.

| Parameter | Details |

| Solubility | Soluble in water.[1][6] The hydrate salt form generally exhibits enhanced water solubility and stability.[7] |

| pH of Aqueous Solution | Aqueous solutions are slightly acidic, with a pH of 4.5-5.[1][6] |

| Stability in Aqueous Solution | A 20% (w/v) aqueous solution is stable for 4 weeks at 4°C when stored in the dark.[1][6] |

| Light Sensitivity | Exposure to sunlight causes discoloration.[1][6] |

| pH-Dependent Degradation | The degradation of this compound is influenced by pH. At pH 1.0 and 35°C, the half-life for β-lactam hydrolysis is approximately 25 hours.[8] |

| Storage Temperature | Recommended storage is at 2-8°C.[5][9] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][10] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This inactivation disrupts the cross-linkage of peptidoglycan chains, which is essential for cell wall strength and rigidity, ultimately leading to cell lysis.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 7-aminocephalosporanic acid with 2-thienylacetyl chloride, followed by reaction with pyridine.[5][11]

References

- 1. This compound | C19H17N3O4S2 | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound CAS#: 50-59-9 [m.chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. This compound | 50-59-9 [chemicalbook.com]

Navigating Cephaloridine's Journey in Animal Models: An In-depth Pharmacokinetic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Cephaloridine in key animal models. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as an essential resource for professionals in the field of drug development and pharmacology.

Section 1: Quantitative Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models. These values are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, which is essential for dose selection and predicting efficacy and potential toxicity.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Dosage | Reference |

| Cmax (Peak Plasma Concentration) | 83 µg/mL | Parenteral | Not Specified | [1] |

| Tmax (Time to Peak Concentration) | < 30 minutes | Parenteral | Not Specified | [1] |

| Urinary Excretion (% of dose) | 70% | Parenteral | Not Specified | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Route of Administration | Dosage | Reference |

| Serum Protein Binding | 10% | Not Specified | Not Specified |

Note: Specific Cmax, Tmax, and half-life (t1/2) data for this compound in dogs were not available in the reviewed literature. However, studies on other cephalosporins, such as cefazolin, have been conducted via intramuscular and intravenous routes.

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Value | Route of Administration | Dosage | Reference |

| Pharmacokinetic Model | One-compartment | Intravenous | Not Specified | [1] |

Note: While studies indicate that pharmacokinetic constants for this compound in rabbits have been calculated, the specific values for Cmax, Tmax, and t1/2 were not detailed in the available abstracts.

Table 4: Pharmacokinetic Parameters of this compound in Rats

Note: Quantitative pharmacokinetic data for this compound in rats were not available in the reviewed literature. Studies on other cephalosporins have utilized oral gavage and intravenous administration in this model.

Section 2: Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of pharmacokinetic studies. This section outlines the methodologies commonly employed in the investigation of this compound pharmacokinetics in animal models.

Animal Models and Husbandry

-

Species: Mice (e.g., C57BL, BALB/c, CD-1, CFW, CBA/J, and DBA/2 strains), Rats (e.g., Sprague-Dawley), Rabbits (e.g., New Zealand White), Dogs (e.g., Beagle).[2]

-

Sex: Both male and female animals are often used, as sex can be a variable in drug metabolism and toxicity.[2]

-

Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum.

-

Acclimatization: A suitable period of acclimatization (typically one week) is necessary before the commencement of any experimental procedures.

Drug Administration

-

Preparation of Dosing Solutions: this compound is typically dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the desired concentration. The formulation should be prepared fresh on the day of dosing.

-

Routes of Administration:

-

Intravenous (IV): Administered typically via the tail vein in mice and rats, the marginal ear vein in rabbits, or the cephalic vein in dogs. This route ensures 100% bioavailability.

-

Intramuscular (IM): Injected into the thigh muscles of rabbits or dogs.

-

Subcutaneous (SC): Administered under the skin, often in the dorsal region for mice.[2]

-

Oral Gavage (PO): Utilized for administering precise doses directly into the stomach of rodents. The volume is calculated based on the animal's body weight.[3][4][5]

-

Blood Sampling

-

Collection Sites:

-

Sampling Schedule: Blood samples are collected at predetermined time points post-dosing to accurately profile the drug's concentration-time curve. A typical schedule might include pre-dose, and then 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours after administration.

-

Sample Processing: Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[9][10][11]

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove interfering proteins. This is often achieved by adding a solvent like acetonitrile or methanol, followed by centrifugation.[9][10]

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from other components in the plasma.[9][11]

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

Detection: The concentration of this compound is quantified by measuring its absorbance at a specific UV wavelength.

-

Validation: The HPLC method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results.

Section 3: Visualization of Key Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.

Caption: A typical experimental workflow for a pharmacokinetic study.

Caption: Key steps in this compound-induced nephrotoxicity.

References

- 1. [Cephalosporin pharmacokinetics in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchanimaltraining.com [researchanimaltraining.com]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. einsteinmed.edu [einsteinmed.edu]

- 7. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. iosrjournals.org [iosrjournals.org]

Initial Investigations into Cephaloridine Nephrotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into the nephrotoxic effects of Cephaloridine, a first-generation cephalosporin antibiotic. While its clinical use has been largely discontinued due to its renal toxicity, the initial investigations laid critical groundwork for understanding drug-induced kidney injury, particularly the roles of transport mechanisms, oxidative stress, and mitochondrial dysfunction. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core mechanisms and workflows as understood from this early research.

Core Mechanisms of this compound Nephrotoxicity

Initial research into this compound nephrotoxicity identified a multi-faceted mechanism primarily centered on its accumulation in the proximal renal tubules, leading to cellular injury. Large doses of this compound were found to cause acute proximal tubular necrosis in both humans and laboratory animals[1]. The primary contributing factors identified in these early studies include:

-

Active Transport and Accumulation : this compound is actively transported into the proximal tubular cells via the organic anion transport system, specifically the organic anion transporter 1 (OAT1)[1][2][3]. However, its transport across the luminal membrane into the tubular fluid is restricted, leading to high intracellular concentrations that are critical for its toxicity[1]. The accumulation of this compound is directly correlated with its nephrotoxic potential, with species showing higher accumulation exhibiting greater susceptibility to kidney damage[3]. Pre-treatment with inhibitors of organic anion transport, such as probenecid, was shown to reduce the accumulation of this compound and subsequently diminish its renal toxicity[3].

-

Oxidative Stress and Lipid Peroxidation : A substantial body of early evidence points to oxidative stress as a major player in this compound-induced nephrotoxicity[1]. The antibiotic was shown to deplete reduced glutathione (GSH) and increase oxidized glutathione (GSSG) in the renal cortex[1][4][5]. This disruption of the cellular redox balance is accompanied by an increase in lipid peroxidation, as evidenced by the formation of malondialdehyde (MDA) and conjugated dienes[4][5][6][7]. The generation of reactive oxygen species, including superoxide anions and hydrogen peroxide, is believed to initiate this lipid peroxidation, leading to membrane damage and cell death[6][7].

-

Mitochondrial Dysfunction : Early studies also implicated mitochondrial injury as a key event in the pathogenesis of this compound nephrotoxicity[8][9]. The antibiotic was found to impair mitochondrial respiration and decrease the uptake of mitochondrial substrates like succinate[4][8][10]. This mitochondrial toxicity is specific to the kidney, as similar effects were not observed in hepatic mitochondria[10].

-

Inhibition of Gluconeogenesis : A relatively early biochemical effect of this compound is the inhibition of gluconeogenesis[1]. However, this effect is not considered the primary mediator of tubular necrosis, as glucose is not a major fuel source for proximal tubular cells[1].

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from initial investigations into this compound nephrotoxicity, providing insights into dose-response relationships and the time-course of renal injury markers.

Table 1: Dose-Dependent Effects of this compound on Renal Function and Injury Markers in Animal Models

| Animal Model | This compound Dose | Key Findings | Reference |

| Male Fischer 344 Rats | 150, 300, 600 mg/kg (intravenous) | 600 mg/kg dose caused mild proximal tubular necrosis and slight renal dysfunction after 24 hours. Dose-dependent upregulation of genes involved in detoxification and antioxidant defense. | [11] |

| Male and Female Mice (various strains) | 4000 or 6000 mg/kg (subcutaneous) | Dose-dependent nephrotoxicity observed in C57BL female mice. At 6000 mg/kg, PAH and TEA slice-to-medium ratios were reduced by 70% and 49% respectively, and BUN was elevated 10-fold. Male mice of all strains showed no nephrotoxicity. | [12] |

| Rabbits | 200 mg/kg (single injection) | Resulted in renal tubular necrosis in all six treated animals. | [13] |

| Rats | 250 mg/kg/day for 28 days | Two of 40 rats developed tubular injury. | [13] |

| Rats | 2200 mg/kg/day for 5 days | All animals developed massive tubular necrosis. | [13] |

Table 2: Time-Course of this compound-Induced Biochemical Changes in Rat Renal Cortical Slices

| This compound Concentration | Time Point | Effect on p-Aminohippurate (PAH) Accumulation | Effect on Tetraethylammonium (TEA) Accumulation | Effect on Malondialdehyde (MDA) Production | Effect on Reduced Glutathione (GSH) Content | Reference |

| 5 and 10 mM | 90 min | Not specified | Decreased | Preceded effects on organic ion accumulation | Not specified | [14] |

| 5 and 10 mM | 120 min | Decreased | Decreased | Preceded effects on organic ion accumulation | Not specified | [14] |

| 5 and 10 mM | 30 min | Not specified | Not specified | Not specified | Depleted | [14] |

Experimental Protocols from Key Studies

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in seminal investigations of this compound nephrotoxicity.

Animal Models and Drug Administration

-

Species and Strain : Early studies frequently utilized rats (e.g., Sprague-Dawley, Fischer 344) and rabbits[5][13][15][16]. Mice of various strains (C57BL, BALB/c, CD-1, CFW, CBA/J, and DBA/2) were also used to investigate strain and sex differences in susceptibility[12].

-

Drug Administration : this compound was typically administered via subcutaneous or intravenous injection[11][12]. Doses varied significantly depending on the animal model and the specific research question, ranging from sub-nephrotoxic doses to those known to induce acute tubular necrosis[11][13][17]. In some studies, this compound was administered in combination with other agents, such as furosemide or glycerol, to create a model of transient renal impairment[17].

Assessment of Renal Function and Injury

-

Blood Urea Nitrogen (BUN) and Serum Creatinine : These were standard biochemical markers used to assess overall renal function. Elevations in BUN were consistently reported following the administration of nephrotoxic doses of this compound[12][16].

-

Organic Ion Transport : The ability of renal cortical slices to accumulate organic ions like p-aminohippurate (PAH) and tetraethylammonium (TEA) was a key functional assay. A decrease in the slice-to-medium (S/M) ratio for these ions indicated impaired tubular transport function[12][14].

-

Histopathology : Light microscopy was used to examine kidney tissue for morphological changes. The characteristic lesion of this compound nephrotoxicity was identified as coagulative necrosis of the proximal tubule cells[13][15]. Histological examination also revealed processes of cellular repair following injury[15].

Biochemical Assays for Mechanistic Studies

-

Lipid Peroxidation Assays : The extent of lipid peroxidation was commonly assessed by measuring the formation of malondialdehyde (MDA) and conjugated dienes in renal cortical tissue[4][5][14].

-

Glutathione Measurement : The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) in the renal cortex were measured to evaluate the cellular redox state. A decrease in the GSH/GSSG ratio was indicative of oxidative stress[4][5].

-

Mitochondrial Function Assays : The effects of this compound on mitochondrial function were investigated by measuring oxygen consumption and the uptake of substrates like succinate in isolated renal cortical mitochondria[4][10].

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of this compound nephrotoxicity and a typical experimental workflow from the initial investigations.

Caption: Proposed signaling pathway of this compound-induced nephrotoxicity.

Caption: Typical experimental workflow for investigating this compound nephrotoxicity.

References

- 1. Biochemical mechanisms of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of organic anion transporter 1 (OAT1) in this compound (CER)-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Oxidative and mitochondrial toxic effects of cephalosporin antibiotics in the kidney. A comparative study of this compound and cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid peroxidation: a possible mechanism of this compound-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced lipid peroxidation initiated by reactive oxygen species as a possible mechanism of this compound nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid peroxidation and generations of oxygen radicals induced by this compound in renal cortical microsomes of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The renal mitochondrial toxicity of cephalosporins: specificity of the effect on anionic substrate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptomic analysis of nephrotoxicity induced by this compound, a representative cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound nephrotoxicity: strain and sex differences in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Biochemical mechanisms of this compound nephrotoxicity: time and concentration dependence of peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The nephrotoxicity and histology of this compound and its polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-induced nephrotoxicity in the Fischer 344 rat: proton NMR spectroscopic studies of urine and plasma in relation to conventional clinical chemical and histopathological assessments of nephronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relative nephrotoxicity of cephalosporin antibiotics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cephaloridine Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine is a first-generation semisynthetic cephalosporin antibiotic. Determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial strains is a critical step in both preclinical research and clinical microbiology. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for performing MIC testing for this compound using the broth microdilution and agar dilution methods, based on general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Important Note: this compound is an older antimicrobial agent and is not included in the current versions of the CLSI M100 or EUCAST breakpoint tables. Therefore, official quality control (QC) ranges and clinical breakpoints are not provided in the latest guidelines. The QC ranges presented in this document are based on historical data from scientific literature and should be used for guidance and internal validation. It is recommended that laboratories establish their own internal QC parameters based on these historical data and in accordance with current laboratory standards.

Data Presentation

Table 1: Historical Quality Control (QC) Ranges for this compound MIC Testing

| Quality Control Strain | Method | Historical MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | Broth Dilution | 1.56 - 25[1] |

| Staphylococcus aureus ATCC® 25923™ | Broth Dilution | 0.0125 - 1.0[1] |

| Pseudomonas aeruginosa ATCC® 27853™ | Broth Dilution | >32 |

Note: The MIC range for P. aeruginosa ATCC® 27853™ is based on typical resistance patterns of this organism to first-generation cephalosporins.

Table 2: Example this compound MIC Values for Various Bacterial Species

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | Varies | 0.25 | 0.5 | 0.12 - 1 |

| Staphylococcus aureus (MRSA) | Varies | >64 | >64 | 16 - >128 |

| Streptococcus pneumoniae | Varies | 0.12 | 0.5 | ≤0.06 - 2 |

| Escherichia coli | Varies | 4 | 16 | 1 - >64 |

| Klebsiella pneumoniae | Varies | 4 | 32 | 1 - >64 |

| Proteus mirabilis | Varies | 2 | 8 | 0.5 - 32 |

Note: These values are examples compiled from various historical studies and should not be considered definitive breakpoints.

Experimental Protocols

Two primary methods for determining the MIC of this compound are the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (test isolates and QC strains)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).

-

Further dilutions are made from this stock solution.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL) in the wells of a 96-well microtiter plate. Each well should contain 50 µL of the diluted antibiotic solution.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in Petri dishes and inoculated with the test organisms.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Bacterial strains (test isolates and QC strains)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator (35 ± 2°C)

-

Inoculum replicating device (optional)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

-

Melt MHA and cool to 45-50°C in a water bath.

-

Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations (e.g., 0.06 to 64 µg/mL).

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Include a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation and Incubation:

-

Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of 1-2 x 10⁴ CFU per spot. An inoculum replicating device can be used to inoculate multiple isolates simultaneously.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony.

-

Visualizations

Caption: Workflow for this compound Broth Microdilution MIC Testing.

Caption: Workflow for this compound Agar Dilution MIC Testing.

References